![molecular formula C18H20Cl2N2O5S B4111330 5,6-Dichloro-2-[3-(methylsulfonyl)-1-(piperidinocarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111330.png)
5,6-Dichloro-2-[3-(methylsulfonyl)-1-(piperidinocarbonyl)propyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
5,6-Dichloro-2-[3-(methylsulfonyl)-1-(piperidinocarbonyl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, methylsulfonyl, and piperidinylcarbonyl groups attached to an isoindole-dione core.
Preparation Methods
The synthesis of 5,6-Dichloro-2-[3-(methylsulfonyl)-1-(piperidinocarbonyl)propyl]-1H-isoindole-1,3(2H)-dione involves multiple steps, typically starting with the preparation of the isoindole-dione core. This core can be synthesized through a series of reactions involving chlorination and sulfonylation. The piperidinylcarbonyl group is then introduced through a coupling reaction, often using reagents such as piperidine and carbonyl chloride under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
5,6-Dichloro-2-[3-(methylsulfonyl)-1-(piperidinocarbonyl)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents used.
Scientific Research Applications
5,6-Dichloro-2-[3-(methylsulfonyl)-1-(piperidinocarbonyl)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-[3-(methylsulfonyl)-1-(piperidinocarbonyl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific pathway involved .
Comparison with Similar Compounds
Compared to other similar compounds, 5,6-Dichloro-2-[3-(methylsulfonyl)-1-(piperidinocarbonyl)propyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups. Similar compounds include:
5,6-dichloro-2-[3-(methylsulfanyl)-1-(1-piperidinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione: Differing by the presence of a methylsulfanyl group instead of a methylsulfonyl group.
This compound: Similar structure but with variations in the positioning of functional groups
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
5,6-dichloro-2-(4-methylsulfonyl-1-oxo-1-piperidin-1-ylbutan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O5S/c1-28(26,27)8-5-15(18(25)21-6-3-2-4-7-21)22-16(23)11-9-13(19)14(20)10-12(11)17(22)24/h9-10,15H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFRVOAUGVBGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)N1CCCCC1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


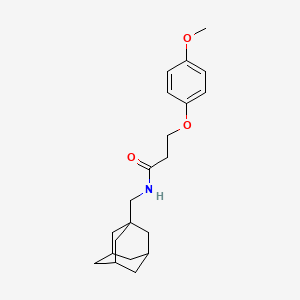
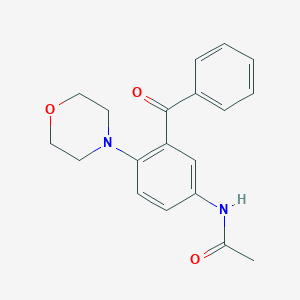
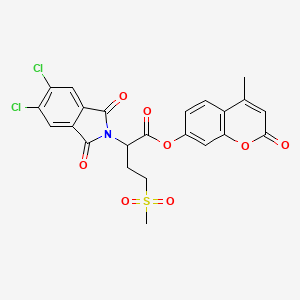
![Ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate](/img/structure/B4111276.png)
![2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4111282.png)
![Ethyl 4-[2-(4-bromophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B4111293.png)

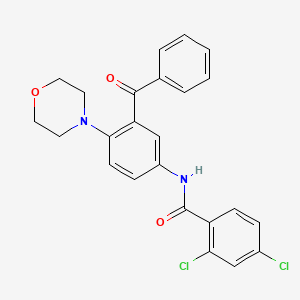
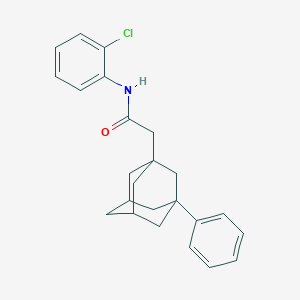
![2-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4111324.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111333.png)

![2-(2,4-dichlorophenoxy)-N-[6-(morpholin-4-yl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4111356.png)
![N'-[3-(4-methylpiperidin-1-yl)sulfonylbenzoyl]-3-nitrobenzohydrazide](/img/structure/B4111361.png)
